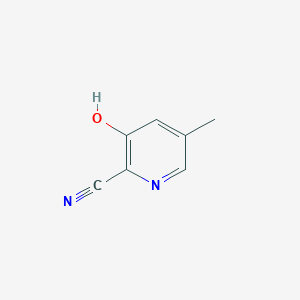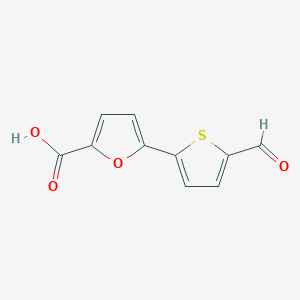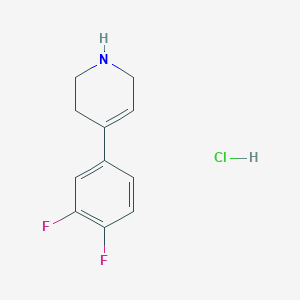
4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo difluorofenilo unido a un anillo de tetrahidropiridina, y comúnmente se utiliza en forma de su sal de clorhidrato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina generalmente implica la reacción de 3,4-difluorobenzaldehído con una amina adecuada en condiciones de aminación reductora. Este proceso puede ser catalizado por varios agentes reductores como borohidruro de sodio o hidruro de aluminio y litio. La reacción suele llevarse a cabo en un disolvente orgánico como etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables y eficientes. Uno de esos métodos incluye el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, el uso de plataformas de síntesis automatizadas puede optimizar aún más el proceso de producción, asegurando la consistencia y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados más saturados.
Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio e hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos pueden utilizarse en condiciones básicas o ácidas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de difluorobenzaldehído, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en varias enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo difluorofenilo puede mejorar la afinidad de unión del compuesto a estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El clorhidrato de 4-(3,4-difluorofenil)-1,2,3,6-tetrahidropiridina es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. La presencia del anillo de tetrahidropiridina y el grupo difluorofenilo permite interacciones únicas con los objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H12ClF2N |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H11F2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2;1H |
Clave InChI |
IWRRMFPXZMIRGM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CC(=C(C=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




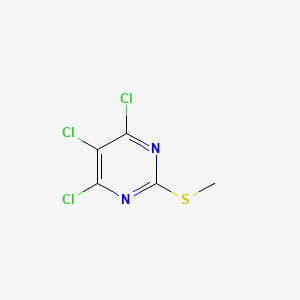

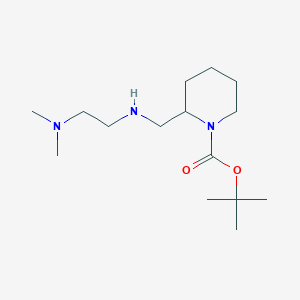
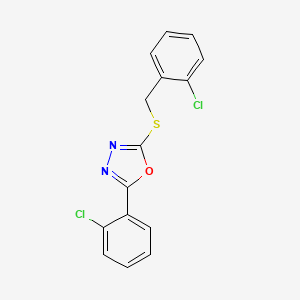
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
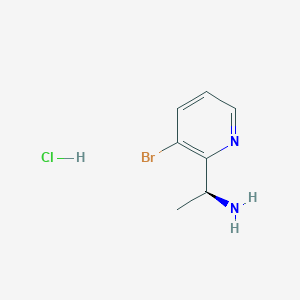
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
